hexacosanoyl-CoA(4-)
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Overview
Description
Hexacosanoyl-CoA(4-) is a saturated fatty acyl-CoA(4-) oxoanion arising from deprotonation of the phosphate and diphosphate OH groups of hexacosanoyl-CoA; the major species at pH 7.3. It is a saturated fatty acyl-CoA(4-), a very long-chain acyl-CoA(4-) and a 3-substituted propionyl-CoA(4-). It is a conjugate base of a hexacosanoyl-CoA.
Scientific Research Applications
1. Metabolic Engineering for Alcohol Production
An engineered Escherichia coli strain demonstrated the synthesis of 1-hexanol from glucose, utilizing a CoA-dependent pathway. This involves the extension of carbon chain lengths of C4-acyl-CoA intermediates to hexanoyl-CoA and ultimately to 1-hexanol, showcasing a method for producing medium-chain length alcohols (Dekishima et al., 2011).
2. Biosynthetic Pathway Construction in Yeast
A biosynthetic pathway for hexanoic acid was constructed in the yeast Kluyveromyces marxianus. This involved integrating genes for chain elongation pathways, indicating the potential for producing various fatty acids and alcohols using similar strategies (Cheon et al., 2014).
3. Enzyme Selection for Carbon Chain Elongation
Research on the CoA-dependent pathway for the synthesis of linear higher alcohols (e.g., n-hexanol, n-octanol) in Escherichia coli involved the development of an anaerobic growth selection platform. This platform enabled the selection of enzymes that increase the carbon flux towards the synthesis of C6 and C8 acyl-CoA intermediates (Machado et al., 2012).
4. Study of Redox and Ionization Properties
Research on medium-chain acyl-CoA dehydrogenase (MCAD) from pig kidney involved the use of hexadienoyl-coenzyme A (HD-CoA) to investigate redox and ionization properties. This study provides insights into the enzyme's interaction with substrate analogues and its catalytic mechanisms (Pellett et al., 2000).
5. Newborn Screening for Peroxisomal Disorders
Hexacosanoyl lysophosphatidylcholine quantitation was included in newborn screening methods to detect biomarkers for X-linked adrenoleukodystrophy and other peroxisomal disorders. This method uses a single dried blood spot punch for rapid and high-throughput analysis (Haynes & De Jesús, 2016).
Properties
Molecular Formula |
C47H82N7O17P3S-4 |
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Molecular Weight |
1142.2 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexacosanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C47H86N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h34-36,40-42,46,57-58H,4-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/p-4/t36-,40-,41-,42+,46-/m1/s1 |
InChI Key |
FHLYYFPJDVYWQH-CPIGOPAHSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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